4-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide
CAS No.:
Cat. No.: VC8841989
Molecular Formula: C22H23ClN4O4S
Molecular Weight: 475.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN4O4S |
|---|---|
| Molecular Weight | 475.0 g/mol |
| IUPAC Name | 4-(4-chlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide |
| Standard InChI | InChI=1S/C22H23ClN4O4S/c1-15-14-16(2)25-22(24-15)27-32(29,30)20-11-7-18(8-12-20)26-21(28)4-3-13-31-19-9-5-17(23)6-10-19/h5-12,14H,3-4,13H2,1-2H3,(H,26,28)(H,24,25,27) |
| Standard InChI Key | YGKIOSUHMSHUIT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl)C |
Introduction
4-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with a unique structural composition. It features a 4-chlorophenoxy group, a sulfamoyl moiety linked to a 4,6-dimethylpyrimidine derivative, and a butanamide backbone. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Potential Applications
-
Antimicrobial Activity: Compounds with similar structures have shown promise as antimicrobial agents by inhibiting bacterial enzymes.
-
Anticancer Activity: The unique structure of these compounds suggests potential applications in cancer therapy, although specific data for this compound are not available.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide | C20H19ClN4O4S | 446.9 g/mol | Antimicrobial, Antiproliferative |
| 2-(2-bromo-4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide | C20H18BrClN4O4S | 525.8 g/mol | Potential Antimicrobial and Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume